molecular formula C17H18N2 B11865086 N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline CAS No. 61843-44-5

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline

Cat. No.: B11865086
CAS No.: 61843-44-5
M. Wt: 250.34 g/mol
InChI Key: NSFCVMUFSBBRAN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methylindole moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with 1-methylindole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, where electrophiles like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with DNA and proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A simpler derivative with a dimethylamino group attached to a phenyl ring.

    1-Methylindole: An indole derivative with a methyl group at the nitrogen atom.

    4-Bromo-N,N-dimethylaniline: A precursor used in the synthesis of N,N-Dimethyl-4-(1-methyl-1H-indol-2-yl)aniline.

Uniqueness

This compound is unique due to the combination of the dimethylamino group and the methylindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61843-44-5

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylindol-2-yl)aniline

InChI

InChI=1S/C17H18N2/c1-18(2)15-10-8-13(9-11-15)17-12-14-6-4-5-7-16(14)19(17)3/h4-12H,1-3H3

InChI Key

NSFCVMUFSBBRAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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